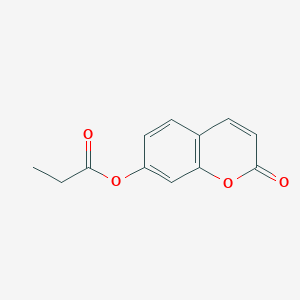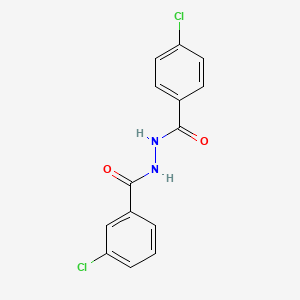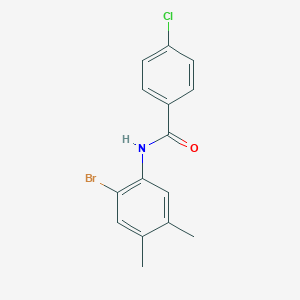![molecular formula C12H13Cl3N2O2 B5772856 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide, also known as TAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TAPM is a member of the amide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the inhibition of specific enzymes in the body. 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide inhibits the activity of histone deacetylase and phosphodiesterase 4 by binding to their active sites and preventing their normal function. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth, the suppression of inflammation, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide are related to its mechanism of action. By inhibiting the activity of histone deacetylase, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. By inhibiting the activity of phosphodiesterase 4, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the suppression of inflammation and the alleviation of related symptoms. By protecting neurons from oxidative stress, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can prevent the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its specificity and potency in inhibiting the activity of histone deacetylase and phosphodiesterase 4. However, the limitations of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
For research on 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide include the development of more potent and specific inhibitors of histone deacetylase and phosphodiesterase 4, the investigation of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in combination with other therapeutic agents, and the exploration of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in the treatment of other diseases. Additionally, further research is needed to determine the safety and efficacy of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in human clinical trials.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with trichloroacetic anhydride to obtain 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of another enzyme called phosphodiesterase 4, which is involved in the regulation of inflammatory responses. This inhibition can lead to the suppression of inflammation and the alleviation of related symptoms. In neurodegenerative disease research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
properties
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-7(2)10(18)16-8-3-5-9(6-4-8)17-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRADPOFOKLRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)